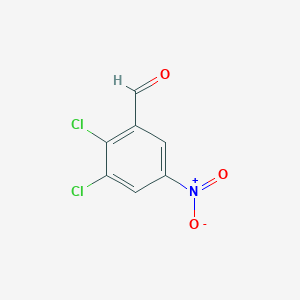

2,3-Dichloro-5-nitrobenzaldehyde

CAS No.: 887360-79-4

Cat. No.: VC8307718

Molecular Formula: C7H3Cl2NO3

Molecular Weight: 220.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887360-79-4 |

|---|---|

| Molecular Formula | C7H3Cl2NO3 |

| Molecular Weight | 220.01 g/mol |

| IUPAC Name | 2,3-dichloro-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H |

| Standard InChI Key | ZZJAWGXUZSICTN-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-] |

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is an organic compound belonging to the class of substituted benzaldehydes. It is characterized by its unique molecular structure, featuring two chlorine atoms at positions 2 and 3, a nitro group at position 5, and an aldehyde group at position 1 on a benzene ring. This compound is significant for its applications in various fields, including pharmaceuticals and agrochemicals, due to its versatile chemical properties.

Synthesis Methods

The synthesis of 2,3-Dichloro-5-nitrobenzaldehyde primarily involves the nitration of 2,3-dichlorobenzaldehyde. This process uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled conditions to ensure the formation of the desired product with high purity.

Synthesis Steps:

-

Nitration Reaction: Mix 2,3-dichlorobenzaldehyde with concentrated sulfuric acid and then add concentrated nitric acid slowly while maintaining a controlled temperature.

-

Product Isolation: The reaction mixture is then diluted with water, and the product is isolated through filtration.

-

Purification: The crude product can be purified using techniques such as crystallization or distillation.

Applications and Biological Effects

2,3-Dichloro-5-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its mechanism of action involves interactions with biological molecules, where the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects.

Potential Applications

-

Pharmaceuticals: Used in the synthesis of compounds with potential therapeutic effects.

-

Agrochemicals: Can be involved in the development of pesticides or herbicides due to its reactivity and the presence of chlorine atoms.

Comparison with Analogous Compounds

| Compound | Substituents | Applications |

|---|---|---|

| 2,3-Dichloro-5-nitrobenzaldehyde | Cl at 2,3; NO at 5 | Pharmaceutical and agrochemical synthesis |

| 3,5-Dichloro-2-nitrobenzaldehyde | Cl at 3,5; NO at 2 | Antihypertensive agents, herbicides |

| 2,4-Dichloro-5-nitrobenzaldehyde | Cl at 2,4; NO at 5 | Various chemical syntheses |

Safety and Handling

2,3-Dichloro-5-nitrobenzaldehyde, like many organic compounds with nitro and chlorine substituents, requires careful handling due to potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols when working with this compound, including the use of protective equipment and proper ventilation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume